N-Boc-3-(Chlormethyl)anilin

Übersicht

Beschreibung

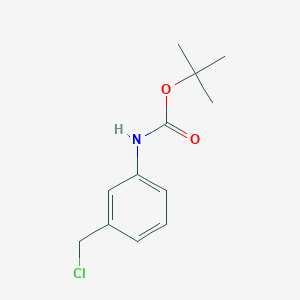

N-Boc-3-(chloromethyl)aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, and a chloromethyl group attached to the third position of the aromatic ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Wissenschaftliche Forschungsanwendungen

N-Boc-3-(chloromethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: N-Boc-3-(chloromethyl)aniline is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

Target of Action

N-Boc-3-(chloromethyl)aniline is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are various structurally diverse amines, amino acids, and peptides . The compound plays a crucial role in the protection of these amines, which is a fundamental and useful transformation in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which introduces the Boc protecting group . The N-Boc group is extremely stable towards catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This stability and resistance make it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection of amines is a key step in various biochemical pathways, particularly in peptide synthesis . The N-Boc protected amines can be easily converted into free amines, making this protocol more applicable in multistep reactions . Furthermore, N-Boc-3-(chloromethyl)aniline can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of N-Boc-3-(chloromethyl)aniline’s action is the successful and selective protection of amines . This protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Action Environment

The action of N-Boc-3-(chloromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . Moreover, the compound’s action can be carried out under ultrasound irradiation and catalyst-free conditions, demonstrating its versatility and adaptability to different environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(chloromethyl)aniline typically involves the protection of the amine group of 3-(chloromethyl)aniline with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out at room temperature and yields the desired product in high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-Boc-3-(chloromethyl)aniline may involve large-scale batch or continuous processes. The use of eco-friendly solvents and catalysts, such as ionic liquids, has been explored to enhance the sustainability of the production process . Additionally, ultrasound irradiation has been employed to achieve efficient N-Boc protection under catalyst-free conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-3-(chloromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The aromatic ring and the chloromethyl group can undergo oxidation and reduction reactions under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the aromatic ring.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the removal of the Boc group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-(azidomethyl)aniline or 3-(cyanomethyl)aniline can be formed.

Oxidation Products: Oxidation of the aromatic ring can yield compounds such as 3-(chloromethyl)benzoic acid.

Deprotected Products: Removal of the Boc group yields 3-(chloromethyl)aniline.

Vergleich Mit ähnlichen Verbindungen

N-Boc-3-(chloromethyl)aniline can be compared with other Boc-protected anilines, such as:

N-Boc-aniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

N-Boc-4-(chloromethyl)aniline: Similar structure but with the chloromethyl group at the fourth position, leading to different reactivity and applications.

N-Boc-3-(bromomethyl)aniline: Contains a bromomethyl group instead of a chloromethyl group, which can affect the reactivity and the types of reactions it undergoes.

N-Boc-3-(chloromethyl)aniline is unique due to the presence of both the Boc protecting group and the chloromethyl group, allowing for selective and versatile chemical transformations.

Biologische Aktivität

N-Boc-3-(chloromethyl)aniline is an organic compound with the chemical formula C₁₂H₁₆ClNO₂, characterized by a chloromethyl group attached to the aromatic ring of aniline and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is notable for its potential applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. While specific biological activities of N-Boc-3-(chloromethyl)aniline are not extensively documented, its structural features suggest significant biological properties, especially when compared to similar compounds.

Chemical Structure and Properties

The presence of both the chloromethyl group and the Boc protecting group enhances the compound's reactivity, making it suitable for selective chemical transformations. The following table summarizes key features of N-Boc-3-(chloromethyl)aniline in comparison with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-Boc-3-(chloromethyl)aniline | Aromatic amine | Chloromethyl and Boc groups enhance reactivity |

| N-Boc-aniline | Aromatic amine | Lacks chloromethyl group; simpler reactivity |

| 4-Chloromethylaniline | Aromatic amine | Chlorine at para position; different reactivity |

| 2-Chloromethylaniline | Aromatic amine | Chlorine at ortho position; steric effects |

Biological Activity Insights

Case Studies and Research Findings

A review of literature indicates that while direct studies on N-Boc-3-(chloromethyl)aniline are scarce, several case studies on related compounds provide insights into its potential biological activity:

- Antibacterial Activity : A study evaluating a series of chlorinated cinnamanilides reported that certain derivatives exhibited submicromolar activity against resistant bacterial strains, outperforming conventional antibiotics like ampicillin and rifampicin . Such findings highlight the importance of structural modifications in enhancing biological activity.

- Cytotoxicity Assessment : In another study focusing on various anilide derivatives, researchers found that specific compounds demonstrated selective cytotoxicity against cancer cell lines while maintaining viability in primary mammalian cells . This suggests that modifications like the Boc group may play a role in enhancing selectivity.

Future Directions

Future research on N-Boc-3-(chloromethyl)aniline should focus on:

- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives could facilitate further biological testing.

- Biological Evaluation : Comprehensive studies assessing the antimicrobial and anticancer activities of N-Boc-3-(chloromethyl)aniline are necessary to establish its therapeutic potential.

- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound could provide insights into its mode of action and help identify potential targets for drug development.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGJAIFYCYZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617130 | |

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219706-58-8 | |

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.